4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride
Overview
Description
4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O. It is an intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors like Gleevec, which is used in the treatment of chronic myelogenous leukemia and certain forms of acute lymphoblastic leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a solvent. Another method involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of nanofiltration and other purification techniques ensures high yield and purity, making the process efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-(4-Methylpiperazinylmethyl)benzoic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Acidic or Basic Conditions: Hydrolysis reactions typically occur under acidic or basic conditions.
Major Products Formed
Substituted Benzoyl Derivatives: Formed through substitution reactions.
4-(4-Methylpiperazinylmethyl)benzoic Acid: Formed through hydrolysis.
Scientific Research Applications
4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride is used extensively in scientific research, particularly in the synthesis of pharmaceuticals. It serves as an intermediate in the production of tyrosine kinase inhibitors, which are crucial in cancer treatment . Additionally, it is used in the development of other therapeutic agents and in various organic synthesis processes .
Mechanism of Action
The compound itself does not have a direct mechanism of action but serves as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of Gleevec, it contributes to the formation of the active molecule that inhibits the BCR-ABL tyrosine kinase, a key enzyme in the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazinylmethyl)benzoic Acid Dihydrochloride
- 4-(Chloromethyl)benzoic Acid
- 4-Bromomethyl Benzoic Acid
Uniqueness
4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride is unique due to its specific role as an intermediate in the synthesis of highly specific tyrosine kinase inhibitors. Its ability to form stable dihydrochloride salts makes it particularly useful in pharmaceutical synthesis .
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.2ClH/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17;;/h2-5H,6-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKLQZDSVJKYLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603844 | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106261-64-7, 148077-69-4 | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(Chlorocarbonyl)benzyl]-4- methylpiperazinediium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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